4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide
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Overview
Description
4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide: is a chemical compound that belongs to the class of triazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
For instance, some compounds have been found to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .
Biochemical Pathways
Similar compounds have been found to inhibit certain enzymes, potentially affecting related biochemical pathways .
Pharmacokinetics
Similar compounds have been synthesized and characterized by infrared and nmr spectroscopy .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against certain cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions , suggesting that certain environmental factors such as temperature and pressure could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with benzenesulfonamide under specific conditions, such as heating in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or molecular structures.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
Benzenesulfonamide
Triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide: is unique due to its specific combination of functional groups and its ability to interact with biological targets. This combination of properties makes it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-8-7-9(2)19-13(15-8)17-12(18-19)16-10-3-5-11(6-4-10)22(14,20)21/h3-7H,1-2H3,(H,16,18)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPQREAOUGBYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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